molecular formula C21H17N3O2S B2412830 1-(3-Methoxyphenyl)-3-(4-(naphthalen-1-yl)thiazol-2-yl)urea CAS No. 313395-47-0

1-(3-Methoxyphenyl)-3-(4-(naphthalen-1-yl)thiazol-2-yl)urea

Cat. No. B2412830
M. Wt: 375.45
InChI Key: JEVYLZJDUZJVRY-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific, medical, or industrial fields.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Conformational Adjustments in Urea Derivatives

1-(3-Methoxyphenyl)-3-(4-(naphthalen-1-yl)thiazol-2-yl)urea and its derivatives have been studied for their conformational adjustments. Research by Phukan and Baruah (2016) in "CrystEngComm" highlights these adjustments in urea and thiourea based assemblies. They found significant differences in the homodimeric sub-assemblies of urea and thiourea derivatives, influenced by intramolecular hydrogen bonding and anion-dependent heterosynthons, impacting their self-assembly and polymorphism (Phukan & Baruah, 2016).

Synthesis and Characterization of Thiazole Derivatives

Research on the synthesis of related thiazole derivatives, as described by Ai (2008) in the "Chinese Journal of Applied Chemistry", provides insights into the chemical processes involved in creating compounds with structural similarities to 1-(3-Methoxyphenyl)-3-(4-(naphthalen-1-yl)thiazol-2-yl)urea. These studies are essential for understanding the chemical properties and potential applications of such compounds (Ai, 2008).

Antioxidant and Anticancer Activities

A study published in "Molecules" by Tumosienė et al. (2020) examines the antioxidant and anticancer activities of derivatives similar to 1-(3-Methoxyphenyl)-3-(4-(naphthalen-1-yl)thiazol-2-yl)urea. This research is crucial for exploring the potential medical applications of such compounds, particularly in treating diseases like cancer (Tumosienė et al., 2020).

Structure-Activity Relationships in Kinase Inhibitors

The structure-activity relationships (SAR) of related urea derivatives, as explored in the Journal of Medicinal Chemistry by Regan et al. (2003), provide insights into the medicinal chemistry applications of such compounds. Their research on p38alpha MAP kinase inhibitors, which includes similar urea derivatives, is vital for understanding how structural variations in these compounds affect their biological activity (Regan et al., 2003).

Synthesis and Toxicity Evaluation of Pyrazoline Derivatives

Jasril et al. (2019) in the "Indonesian Journal of Chemistry" discuss the synthesis and toxicity evaluation of pyrazoline derivatives that share structural similarities with 1-(3-Methoxyphenyl)-3-(4-(naphthalen-1-yl)thiazol-2-yl)urea. Their work contributes to understanding the safety and potential risks associated with the use of these compounds (Jasril et al., 2019).

Safety And Hazards

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Future Directions

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Please consult with a chemist or a relevant expert for detailed and accurate information. This is a general approach and might not apply to all compounds. Also, please note that the analysis of a compound requires extensive study and research, and it might not be possible to cover all aspects in a single discussion.


properties

IUPAC Name

1-(3-methoxyphenyl)-3-(4-naphthalen-1-yl-1,3-thiazol-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-26-16-9-5-8-15(12-16)22-20(25)24-21-23-19(13-27-21)18-11-4-7-14-6-2-3-10-17(14)18/h2-13H,1H3,(H2,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVYLZJDUZJVRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxyphenyl)-3-(4-(naphthalen-1-yl)thiazol-2-yl)urea

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